Potassium 4-(azidomethyl)phenyltrifluoroborate
Overview
Description
Potassium 4-(azidomethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C₇H₆BF₃KN₃ and a molecular weight of 239.05 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its stability and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-(azidomethyl)phenyltrifluoroborate typically involves the reaction of 4-(azidomethyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable procedures that ensure high yields and purity. These methods often employ continuous-flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(azidomethyl)phenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cross-Coupling Reactions: It serves as a nucleophilic partner in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is often a biaryl compound with various functional groups attached .
Scientific Research Applications
Potassium 4-(azidomethyl)phenyltrifluoroborate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium 4-(azidomethyl)phenyltrifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. The azido group can participate in click chemistry, forming stable triazole rings upon reaction with alkynes. The trifluoroborate moiety enhances the compound’s stability and reactivity under various conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium 4-(azidomethyl)phenyltrifluoroborate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in synthetic applications. This differentiates it from other potassium organotrifluoroborates, which may lack the azido functionality and thus have different reactivity profiles .
Properties
IUPAC Name |
potassium;[4-(azidomethyl)phenyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGKBHBLASHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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